(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic compound It is characterized by the presence of a methoxypyrazine group, a piperidine ring, and a methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multiple steps, including the formation of the methoxypyrazine, piperidine, and methylisoxazole intermediates. The reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions could modify specific functional groups within the compound.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways or as a lead compound in drug discovery.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its interactions with biological targets could lead to the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone might include other molecules containing methoxypyrazine, piperidine, or isoxazole groups. Examples could be:
- (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanol
- (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)acetic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10-6-12(18-23-10)15(20)19-5-3-4-11(9-19)22-14-8-16-7-13(17-14)21-2/h6-8,11H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJWZVKTNMOAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.